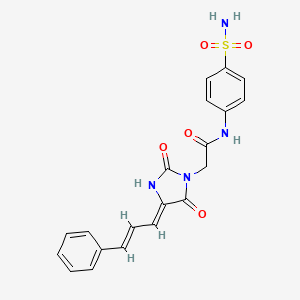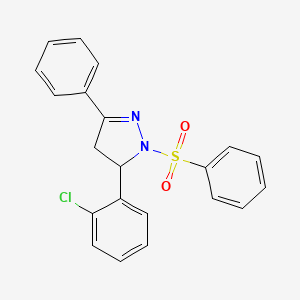
(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the formula C7H13ClO3S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride” consists of a five-membered ring (oxolane) with two methyl groups attached to the same carbon . The molecule also contains a methanesulfonyl chloride group .Physical And Chemical Properties Analysis
“(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride” is a liquid at room temperature . Its molecular weight is 212.69 .Scientific Research Applications
Selective Chlorination of Pentitols
Methanesulfonyl chloride, when used in N,N-dimethylformamide, effectively transforms unprotected d-arabinitol into its 1,5-dichloro derivative. This reaction, yielding a 50% outcome, demonstrates the selective chlorination capability of methanesulfonyl chloride for pentitols, achieving corresponding 1,5-dichloropentitols with varying yields. The structure determination of these products was facilitated through n.m.r. spectroscopy, highlighting the specificity and applicability of methanesulfonyl chloride in selective chlorination processes within chemical research (Benazza, Beaupère, Uzan, & Demailly, 1991).
Methanesulfonic Acid Formation in Gas-Phase Oxidation
The gas-phase OH-radical initiated oxidation of dimethyl sulfoxide (DMSO) has been studied, revealing the high-yield (80-99%) formation of methane sulfinic acid (MSIA) in both the absence and presence of NOx. This research underscores the significance of methanesulfonyl chloride in atmospheric chemistry, especially regarding its role in the oxidation processes of sulfur-containing compounds, contributing to our understanding of atmospheric sulfur cycles (Arsene et al., 2002).
Sulfenyletherification Using Dimethyl Sulfoxide/Oxalyl Chloride
A novel method for the sulfenyletherification of unsaturated alcohols utilizing dimethyl sulfoxide/oxalyl chloride has been developed. This approach generates methanesulfenyl chloride, presumed to be the active agent in sulfenyletherification. The pathway for methanesulfenyl chloride formation, inferred from cyclic acetal formation, demonstrates the versatility of methanesulfonyl chloride derivatives in synthetic organic chemistry (Gao et al., 2018).
Methanesulfonyl Chloride-d3 from Dimethyl Sulfoxide-d6
A convenient method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 has been described, showcasing the adaptability of methanesulfonyl chloride in isotopic labeling. The process, yielding a 52% outcome, also led to the isolation of dimethyl sulfone-d6, with trichloromethyl methyl sulfide (-d3) identified as an intermediate. This work illustrates the application of methanesulfonyl chloride in the synthesis of isotopically labeled compounds, crucial for research in various scientific fields (Hanai & Okuda, 1977).
Safety and Hazards
properties
IUPAC Name |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWDMXZXTKWWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2813449.png)
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine](/img/structure/B2813450.png)

![5-methyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2813453.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2813455.png)



![7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813462.png)
![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2813463.png)
![2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2813464.png)

